molecular formula C20H18N2OS B11338530 4-(benzylsulfanyl)-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(benzylsulfanyl)-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11338530
M. Wt: 334.4 g/mol
InChI Key: KJIPQHWVEMBQFD-UHFFFAOYSA-N
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Description

4-(BENZYLSULFANYL)-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 4-(BENZYLSULFANYL)-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between allyl benzyl ether and dichloroketene, leading to the formation of a cyclobutanone derivative. This intermediate can then be reacted under standard Mitsunobu conditions with a pyrimidine derivative to yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

4-(BENZYLSULFANYL)-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential anti-inflammatory and anticancer properties. It has shown promise in inhibiting certain enzymes and pathways involved in inflammation and cancer progression . In materials science, it is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to a reduction in the production of inflammatory mediators or the proliferation of cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-(BENZYLSULFANYL)-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other pyrimidine derivatives such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidin-7-one compounds. These compounds also exhibit anti-inflammatory and anticancer activities but may differ in their potency and specificity. The uniqueness of 4-(BENZYLSULFANYL)-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific molecular structure, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

4-benzylsulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C20H18N2OS/c23-20-21-19(24-14-15-8-3-1-4-9-15)17-12-7-13-18(17)22(20)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2

InChI Key

KJIPQHWVEMBQFD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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